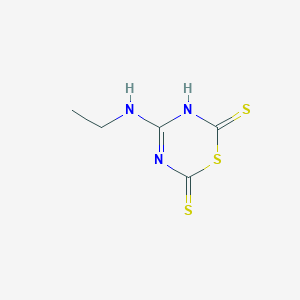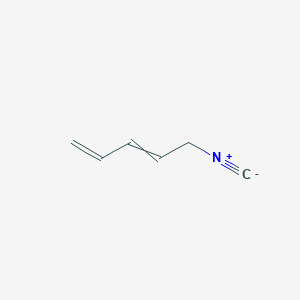
5-Isocyanopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isocyanopenta-1,3-diene: is a conjugated diene compound characterized by the presence of an isocyano group (-N=C) attached to the pentadiene chain Conjugated dienes are compounds with two double bonds separated by a single bond, which allows for delocalization of electrons and increased stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanopenta-1,3-diene can be achieved through several methods, including:
Free Radical Halogenation: This method involves the halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation to form the conjugated diene.
Horner–Wadsworth–Emmons Methodology: This approach involves the reaction of (Z)-2-methyl-3-iodo-propenal with appropriate reagents to form the desired diene.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Isocyanopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides to form 1,2- and 1,4-addition products.
Diels-Alder Reaction: This cycloaddition reaction involves the diene reacting with a dienophile to form a six-membered ring.
Common Reagents and Conditions:
Halogenation: Reagents such as bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of halogens or hydrogen halides can yield different positional isomers.
Cycloaddition Products: The Diels-Alder reaction typically forms cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Polymers: 5-Isocyanopenta-1,3-diene can be used as a monomer in the synthesis of conjugated polymers, which have applications in materials science.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for the development of novel pharmaceuticals with specific biological activities.
Industry:
Wirkmechanismus
The mechanism of action of 5-Isocyanopenta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and the isocyano group. The compound can undergo electrophilic addition and cycloaddition reactions, which are facilitated by the delocalization of electrons in the conjugated system . The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene with a similar structure but different substituents.
Uniqueness: 5-Isocyanopenta-1,3-diene is unique due to the presence of the isocyano group, which imparts distinct reactivity and potential applications compared to other conjugated dienes. The combination of the conjugated diene system and the isocyano group makes it a versatile compound for various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
62398-15-6 |
|---|---|
Molekularformel |
C6H7N |
Molekulargewicht |
93.13 g/mol |
IUPAC-Name |
5-isocyanopenta-1,3-diene |
InChI |
InChI=1S/C6H7N/c1-3-4-5-6-7-2/h3-5H,1,6H2 |
InChI-Schlüssel |
DRORWBOXMQWRBM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CC[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


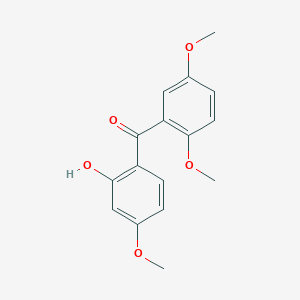
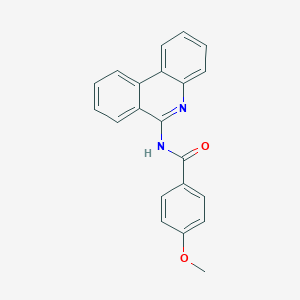
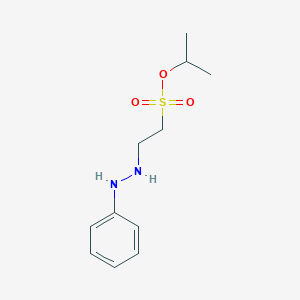

![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)

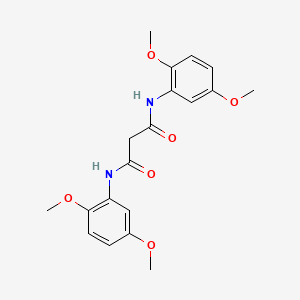

![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
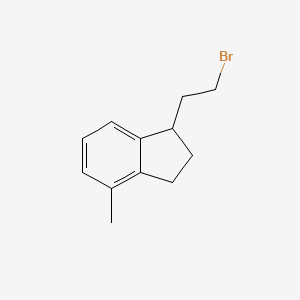
![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)
